molecular formula C16H9BrClFN2O B2606735 (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide CAS No. 380478-27-3

(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2606735
CAS No.: 380478-27-3
M. Wt: 379.61
InChI Key: NIHKHTMTAJFRDS-UHFFFAOYSA-N
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Description

(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a cyano group and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 2-bromophenylamine and 2-chloro-6-fluorobenzaldehyde.

    Formation of Enamine: The first step involves the condensation of 2-bromophenylamine with 2-chloro-6-fluorobenzaldehyde in the presence of a base such as sodium hydroxide to form an enamine intermediate.

    Addition of Cyano Group: The enamine intermediate is then reacted with a cyanating agent like malononitrile under basic conditions to introduce the cyano group, forming the desired this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as aldehydes or ketones.

    Reduction: Formation of reduced products such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities, although specific studies would be required to confirm these effects.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the cyano group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-bromophenyl)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide: Similar structure but lacks the fluorine atom.

    (E)-N-(2-bromophenyl)-3-(2-fluorophenyl)-2-cyanoprop-2-enamide: Similar structure but lacks the chlorine atom.

    (E)-N-(2-chlorophenyl)-3-(2-fluorophenyl)-2-cyanoprop-2-enamide: Similar structure but lacks the bromine atom.

Uniqueness

The presence of bromine, chlorine, and fluorine atoms in (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, providing distinct advantages in various applications.

Properties

IUPAC Name

(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClFN2O/c17-12-4-1-2-7-15(12)21-16(22)10(9-20)8-11-13(18)5-3-6-14(11)19/h1-8H,(H,21,22)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHKHTMTAJFRDS-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC=C2Cl)F)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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